molecular formula C15H13N5O2 B14688981 N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide CAS No. 35422-01-6

N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide

Cat. No.: B14688981
CAS No.: 35422-01-6
M. Wt: 295.30 g/mol
InChI Key: KZPIGDPAEMMVKL-UHFFFAOYSA-N
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Description

N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of both phenyl and benzamide groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide typically involves a two-step process. The first step includes the formation of the tetrazole ring, which can be achieved through a cycloaddition reaction between an azide and a nitrile. The second step involves the coupling of the tetrazole derivative with a benzamide precursor. This coupling reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including modulation of pain, inflammation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
  • N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide

Uniqueness

N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

35422-01-6

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C15H13N5O2/c21-15(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)22-10-14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20)

InChI Key

KZPIGDPAEMMVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC3=NNN=N3

Origin of Product

United States

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